2-(Hydroxy-phenyl-methyl)-cyclohexanone
Overview
Description
2-(Hydroxy-phenyl-methyl)-cyclohexanone is a chemical compound with the molecular formula C13H16O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water has been described .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexanone ring with a hydroxyphenylmethyl group attached . Further detailed analysis would require more specific data or computational modeling.
Scientific Research Applications
Antimicrobial Activity and Molecular Docking : A study synthesized a derivative of this compound, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, and investigated its antimicrobial activity and molecular docking properties. The compound's structure was confirmed using various spectroscopic methods, and computational studies correlated well with the experimental data (Barakat et al., 2015).
Hydrolysis Studies : Another study focused on the hydrolysis of a Mannich base compound, specifically 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride. The study found that the hydrolysis was specific acid and general base catalyzed, with maximum stability around pH 2 (Koshy & Mitchner, 1964).
Crystallography of Derivatives : Research on the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a derivative of the compound, revealed that the cyclohexanone is in a chair conformation with attached hydroxy, ethoxycarbonyl, and phenyl groups in specific configurations. This study included intermolecular hydrogen bonding analysis (Hernández-Ortega et al., 2001).
Antimicrobial Activity of Derivatives : A series of compounds including 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1-cyclohexanone were synthesized and their antimicrobial activities were studied. This indicates a potential application in developing antimicrobial agents (Gein et al., 2010).
Use in Synthesis of Phenothiazines : In the synthesis of phenothiazines, key intermediates containing substituted cyclohexanone rings were studied. These compounds are important in the development of pharmaceuticals (Mohan, Ravikumar, & Shetty, 2003).
Catalyst Research : A study on the selective hydrogenation of phenol to cyclohexanone under mild conditions revealed a catalyst that promoted the formation of cyclohexanone with high conversion and selectivity. This is significant in chemical industry applications, particularly in the manufacture of polyamides (Wang et al., 2011).
Oxidation Reactions in Organic Chemistry : Cyclohexanone monooxygenase was used to oxidize methyl phenyl sulfide and cyclohexanone, demonstrating the compound's role in enzymatic oxidation reactions in organic chemistry (Secundo et al., 1993).
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZNNFVXOBDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.